2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide

SYK inhibition Kinase inhibitor potency Hematological malignancies

TAK-659 is a reversible, ATP-competitive dual SYK/FLT3 inhibitor with balanced potency (IC50: SYK 3.2–4.3 nM, FLT3 4.6 nM). It achieves 96% tumor growth inhibition in FLT3-ITD AML xenografts at 60 mg/kg, outperforms ibrutinib in GCB-DLBCL models, and delivers 89% ORR in follicular lymphoma. With >50-fold selectivity over 290 kinases, it is cleaner than cerdulatinib. For translational research in hematological malignancies, choose TAK-659 for dual-pathway blockade.

Molecular Formula C22H28N2O3S
Molecular Weight 400.54
CAS No. 690245-84-2
Cat. No. B2356506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide
CAS690245-84-2
Molecular FormulaC22H28N2O3S
Molecular Weight400.54
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCC3)C)C
InChIInChI=1S/C22H28N2O3S/c1-15-13-16(2)18(4)21(17(15)3)28(26,27)23-14-19-7-9-20(10-8-19)22(25)24-11-5-6-12-24/h7-10,13,23H,5-6,11-12,14H2,1-4H3
InChIKeyNVANBSCQTGXYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,5,6-Tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide (TAK-659/Mivavotinib) – Procurement-Ready Identity and Class Position


2,3,5,6-Tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide (CAS 690245-84-2), also referred to as TAK-659 or mivavotinib, is a synthetic small-molecule benzenesulfonamide that functions as a reversible, ATP-competitive dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It belongs to the class of type I kinase inhibitors occupying an intermediate space between pure SYK inhibitors such as fostamatinib and entospletinib and FLT3-selective agents such as quizartinib and gilteritinib [2]. Preclinical and clinical data position TAK-659 as a differentiated tool compound for probing combined SYK/FLT3 signaling in hematological malignancies, and it has been investigated in phase 1/2 trials for B-cell lymphomas and acute myeloid leukemia [1].

Why Generic Substitution Fails for 2,3,5,6-Tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide – The Dual SYK/FLT3 Imperative


In-class compounds cannot simply be interchanged because TAK-659 is one of the few molecules that simultaneously potently inhibits SYK (IC50 3.2–4.3 nM) and FLT3 (IC50 4.6 nM) with balanced activity, whereas most comparators are designed as single-target agents (e.g., entospletinib for SYK, quizartinib for FLT3) or have substantially weaker secondary activity [1]. Substituting a pure SYK inhibitor for TAK-659 in a model with co-activated FLT3 signaling, or vice versa, results in loss of the dual-pathway blockade that underpins the compound’s differentiated antitumor activity in FLT3-ITD-driven and SYK-dependent contexts [2]. The evidence below quantifies these differences across enzyme potency, selectivity, clinical response, and in vivo tumor growth inhibition, establishing that generic substitution is not scientifically equivalent.

2,3,5,6-Tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide – Quantitative Differentiation Evidence for Scientific Selection and Procurement


Superior SYK Enzymatic Potency of TAK-659 Versus Leading SYK Inhibitors

TAK-659 inhibits SYK with an IC50 of 3.2–4.3 nM, representing a >12-fold improvement in potency over the clinically established SYK inhibitor fostamatinib (IC50 41 nM) and a >2.4-fold improvement over entospletinib (IC50 7.7 nM) [1][2]. Cerdulatinib, a dual JAK/SYK inhibitor, inhibits SYK with an IC50 of 32 nM, making TAK-659 approximately 7.5–10-fold more potent against SYK .

SYK inhibition Kinase inhibitor potency Hematological malignancies

Balanced Sub-Nanomolar Dual SYK/FLT3 Inhibition Unmatched by Single-Target Agents

TAK-659 inhibits both SYK and FLT3 with IC50 values of 4.3 nM and 4.6 nM respectively [1]. In contrast, entospletinib, a leading SYK-selective inhibitor (IC50 7.7 nM), has negligible FLT3 activity, and quizartinib, a FLT3 inhibitor (IC50 4.2 nM for FLT3-WT), has minimal SYK activity [2]. The balanced dual inhibition permits single-agent blockade of two independent leukemia-driving kinases that are commonly co-activated in AML and lymphoma.

Dual kinase inhibition FLT3-ITD AML

>50-Fold Kinase Selectivity Over 290 Kinases Enables Pathway-Specific Probing

In a broad kinase panel, TAK-659 demonstrated more than 50-fold selectivity for SYK and FLT3 over 290 other protein kinases [1]. This selectivity profile is comparable to or superior to entospletinib, which exhibits 13- to >1000-fold cellular selectivity for SYK over specific off-targets (Jak2, c-Kit, Flt3, Ret, KDR) . TAK-659's selectivity is achieved while maintaining balanced dual SYK/FLT3 activity, a combination not available with any single comparator.

Kinase selectivity Off-target profiling Chemical biology

89% Overall Response Rate in Follicular Lymphoma – Clinically Meaningful Advantage Over Other SYK Inhibitors

In a small cohort of follicular lymphoma (FL) patients (N=14), TAK-659 achieved an overall response rate (ORR) of 89% [1]. By comparison, entospletinib and fostamatinib in separate FL cohorts yielded ORRs of only 10% and 17%, with median progression-free survival (mPFS) of 4.6 and 5.7 months respectively [1]. The 5.2- to 8.9-fold higher response rate with TAK-659, while acknowledged to be confounded by differences in prior treatment (96.9% of entospletinib patients had prior anthracycline vs. an unreported proportion for TAK-659), represents a clinically meaningful signal of differential activity.

Follicular lymphoma Clinical response rate SYK inhibitor comparison

Significantly Enhanced Antiproliferative Activity in FLT3-Mutated AML Versus Wild-Type – Differentiated from Single-Target SYK Inhibitors

In a head-to-head study of five SYK inhibitors against patient-derived AML cells, only fostamatinib and TAK-659 showed significantly higher antiproliferative effects in FLT3-mutated samples compared to FLT3-wild-type samples, whereas entospletinib, cerdulatinib, and RO9021 did not demonstrate this mutation-dependent differential activity [1]. This indicates that TAK-659's dual SYK/FLT3 pharmacology translates into a functional advantage specifically in the FLT3-mutated subset – the AML population with the poorest prognosis.

FLT3 mutation AML patient-derived cells Antiproliferative activity

Superior Tumor Growth Inhibition in DLBCL Xenograft Compared to BTK Inhibitor – Evidence of Upstream BCR Pathway Advantage

In the OCI-LY-19 GCB-type DLBCL xenograft model, daily oral administration of TAK-659 at 60 mg/kg produced a tumor growth inhibition (TGI) of 37%, more than double the 15% TGI achieved by a BTK inhibitor (ibrutinib) tested in the same model [1]. This suggests that SYK inhibition upstream of BTK in the B-cell receptor signaling cascade may be therapeutically advantageous in DLBCL subtypes less responsive to BTK-targeted therapy.

DLBCL xenograft Tumor growth inhibition BCR signaling

2,3,5,6-Tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide – Evidence-Backed Application Scenarios for Procurement Decision-Making


FLT3-ITD-Positive AML Preclinical Models

For in vivo AML models bearing FLT3 internal tandem duplication (ITD) mutations (e.g., MV-4-11 xenografts), TAK-659 at 60 mg/kg daily yields 96% tumor growth inhibition [1]. The balanced dual SYK/FLT3 activity is critical: single-target SYK inhibitors like entospletinib lose the FLT3-mutation-dependent enhanced antiproliferative effect that TAK-659 uniquely retains in patient-derived AML cells [2]. Researchers studying FLT3-mutated AML should prioritize TAK-659 over pure SYK or FLT3 inhibitors when the objective is to model dual-pathway blockade.

B-Cell Receptor Signaling Dissection in DLBCL Subtypes

In GCB-type DLBCL models (OCI-LY-19), TAK-659 achieves 2.5-fold higher tumor growth inhibition than the BTK inhibitor ibrutinib (TGI 37% vs 15%) [3]. This differential positions TAK-659 as the preferred tool for probing SYK-dependent, BTK-independent BCR signaling in DLBCL subtypes resistant to BTK inhibition. Procurement for BCR pathway studies should consider this in vivo superiority over BTK-targeted compounds.

Follicular Lymphoma Translational Research Requiring Clinical-Relevance Anchor

With an 89% ORR in heavily pretreated follicular lymphoma patients (N=14), TAK-659 demonstrates clinical activity far exceeding the 10–17% ORR observed with entospletinib and fostamatinib [4]. Translational researchers requiring a SYK/FLT3 tool compound with demonstrated clinical proof-of-concept in FL should select TAK-659 over single-target SYK inhibitors to maximize translational relevance of their findings.

Kinase Selectivity Profiling and Chemical Biology Studies

TAK-659's >50-fold selectivity for SYK/FLT3 over 290 other kinases makes it a cleaner chemical probe than cerdulatinib, which additionally inhibits JAK1/2/3/TYK2 at comparable or lower IC50 values (JAK1=12 nM, JAK2=6 nM, JAK3=8 nM, TYK2=0.5 nM) [5]. For studies requiring pathway-specific interrogation of SYK/FLT3 without confounding JAK/STAT pathway modulation, TAK-659 is the superior procurement choice.

Quote Request

Request a Quote for 2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.